6-(2-Fluorophenyl)-2-methylnicotinaldehyde

Catalog No.
S15837564
CAS No.
1447962-28-8
M.F
C13H10FNO
M. Wt
215.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Fluorophenyl)-2-methylnicotinaldehyde

CAS Number

1447962-28-8

Product Name

6-(2-Fluorophenyl)-2-methylnicotinaldehyde

IUPAC Name

6-(2-fluorophenyl)-2-methylpyridine-3-carbaldehyde

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

InChI

InChI=1S/C13H10FNO/c1-9-10(8-16)6-7-13(15-9)11-4-2-3-5-12(11)14/h2-8H,1H3

InChI Key

GTPFJVYAGOEQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2F)C=O

6-(2-Fluorophenyl)-2-methylnicotinaldehyde is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a nicotinaldehyde moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorine atom enhances its reactivity and may influence its biological interactions, making it a subject of interest in scientific research.

Due to the functional groups present:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution Reactions: The fluorine atom can be substituted by various nucleophiles, leading to different derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The ability to participate in these reactions makes this compound versatile for synthetic applications.

The synthesis of 6-(2-Fluorophenyl)-2-methylnicotinaldehyde typically involves several steps:

  • Bromination: Starting from 4-methylnicotinaldehyde, bromination occurs using bromine or a brominating agent in an organic solvent like dichloromethane.
  • Fluorination: The introduction of the fluorophenyl group may involve nucleophilic substitution methods or other fluorination techniques.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

The exact conditions and reagents can vary based on specific laboratory protocols but generally follow established organic synthesis principles.

6-(2-Fluorophenyl)-2-methylnicotinaldehyde has several applications across different domains:

  • Medicinal Chemistry: It serves as a potential building block for drug development due to its unique structural features.
  • Organic Synthesis: This compound can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Chemical Research: It is studied for its reactivity and interactions within chemical systems, contributing to the understanding of reaction mechanisms.

Interaction studies involving 6-(2-Fluorophenyl)-2-methylnicotinaldehyde focus on its binding affinity to various biological targets. Preliminary investigations suggest that the compound may interact with specific enzymes or receptors, potentially influencing their activity. Such studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds exhibit structural similarities to 6-(2-Fluorophenyl)-2-methylnicotinaldehyde, each with distinct properties:

  • 4-Methylnicotinaldehyde: Lacks the fluorine atom, leading to different reactivity and properties.
  • 6-Chloro-4-methylnicotinaldehyde: Similar structure but contains a chlorine atom instead of fluorine, affecting chemical behavior.
  • 4-Methylpyridine-5-carbaldehyde: Shares a core structure but lacks halogen substitution.

Uniqueness

6-(2-Fluorophenyl)-2-methylnicotinaldehyde is unique due to the combination of both the fluorine atom and the aldehyde group. This configuration allows for diverse reactivity patterns and potential applications that differ from its analogs. The presence of fluorine may enhance lipophilicity and biological activity, making it an attractive candidate for further research in medicinal chemistry and related fields.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

215.074642105 g/mol

Monoisotopic Mass

215.074642105 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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